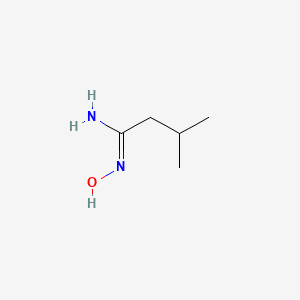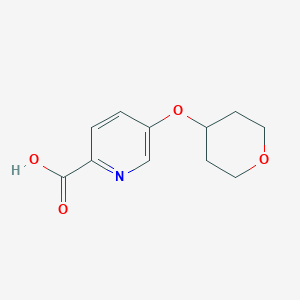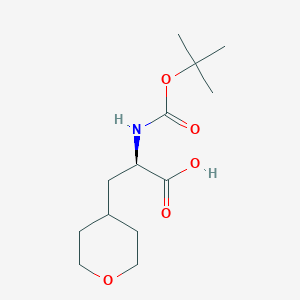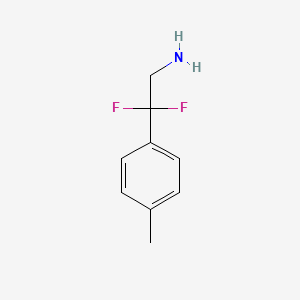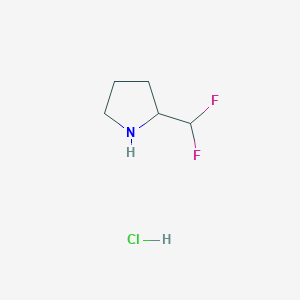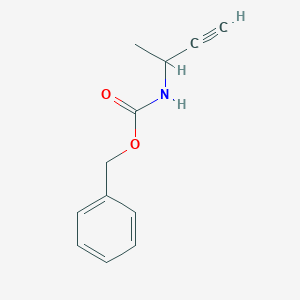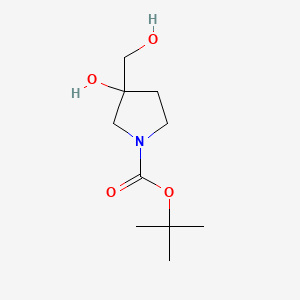
ent-Moxifloxacin Hydrochloride
概要
説明
Moxifloxacin is a synthetic fluoroquinolone antibiotic agent. Bayer AG developed the drug (initially called BAY 12-8039) and it is marketed worldwide (as the hydrochloride) under the brand name Avelox (in some countries also Avalox) for oral treatment . It is used to treat bacterial infections in many different parts of the body .
Synthesis Analysis
The synthesis of moxifloxacin involves chelation with metal ions including Ca(II), Mg(II), Zn(II), and Fe(III). The structures of the complexes were elucidated on the basis of elemental analyses . A patent also describes a process for the synthesis of moxifloxacin hydrochloride .
Molecular Structure Analysis
Moxifloxacin has a molecular weight of 401.4314 and a chemical formula of C21H24FN3O4 . It is a small molecule and is approved for use .
Chemical Reactions Analysis
An HPLC-ECD analytical method with high reproducibility and wide linearity range has been developed and validated for the analysis of moxifloxacin .
Physical and Chemical Properties Analysis
Moxifloxacin hydrochloride is compatible with selected excipients (polymers and surfactants) used in the formulation of polymeric nanoparticles .
科学的研究の応用
Ophthalmic Solution for Bacterial Eye Infections
Moxifloxacin Hydrochloride, specifically as a 0.5% ophthalmic solution (Vigamox®), is extensively utilized for treating bacterial eye infections. It demonstrates broad-spectrum antibacterial effectiveness by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, translation, repair, and recombination. Its unique affinity for both enzymes amplifies its potency and minimizes the emergence of resistant bacterial subpopulations. Vigamox® is notable for its bactericidal, concentration-dependent effects, preservative-free formulation, and minimal ocular side effects, offering significant penetration into ocular tissues and fluids. It has shown improved activity against Streptococci and Staphylococci species and moderate to excellent efficacy against gram-negative ocular pathogens (Miller, 2008).
Analytical and Spectrophotometric Estimation
Moxifloxacin Hydrochloride has been the subject of analytical research, including its estimation in combination with other pharmaceuticals. For instance, UV-Spectrophotometry has been employed for the simultaneous estimation of Moxifloxacin Hydrochloride and Dexamethasone Sodium Phosphate in eye drops, demonstrating the method's simplicity, rapidity, and economical benefits. This methodological approach facilitates the accurate and precise measurement of Moxifloxacin Hydrochloride, supporting its quality control and efficacy in pharmaceutical formulations (Motilal et al., 2013).
Environmental Impact and Ecotoxicological Studies
Research has investigated the environmental impact and ecotoxicological effects of Moxifloxacin Hydrochloride, particularly its influence on aquatic organisms like Microcystis aeruginosa. Studies reveal the antibiotic's potential to induce oxidative stress, impair photosynthesis, and enhance microcystin release in this cyanobacterium, highlighting the ecological risks associated with the environmental presence of Moxifloxacin and similar antibiotics. Such findings underscore the necessity of evaluating the environmental implications of pharmaceutical compounds, considering their increasing use and detection in water bodies (Wan et al., 2020).
Interaction with Human Serum Albumin
The interaction between Moxifloxacin Hydrochloride and human serum albumin (HSA) has been explored through multi-spectroscopic approaches, molecular docking, and dynamical simulation. The binding of Moxifloxacin Hydrochloride to HSA through hydrogen bonds and van der Waals forces induces conformational changes in HSA. This interaction is crucial for understanding the drug's pharmacokinetics and pharmacodynamics, providing insights into its distribution, efficacy, and potential drug-drug interactions (Xiong et al., 2017).
Novel Sensing and Detection Methods
Innovative electrochemical sensors for Moxifloxacin Hydrochloride have been developed, utilizing carbon paste modified with silver nanoparticles to enhance sensitivity and specificity. These sensors demonstrate high electrocatalytic activity towards Moxifloxacin, paving the way for advanced detection methods in pharmaceutical analysis and quality control. The application of such sensors in real samples, including tablets and human urine, illustrates their potential for broad application in drug monitoring and therapeutic drug management (Fekry, 2017).
作用機序
Target of Action
ent-Moxifloxacin Hydrochloride, a synthetic fluoroquinolone antibiotic agent, primarily targets two enzymes involved in bacterial DNA synthesis: topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA . Moxifloxacin has a higher affinity for bacterial DNA gyrase than for mammalian .
Mode of Action
The mode of action of this compound involves the inhibition of these target enzymes . By binding to DNA gyrase and topoisomerase IV, it blocks bacterial DNA replication . This interaction prevents the untwisting required to replicate one DNA double helix into two, thereby inhibiting bacterial growth and leading to bacterial death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption affects the biochemical pathways involved in bacterial growth and proliferation . The exact downstream effects on specific biochemical pathways may vary depending on the bacterial species.
Pharmacokinetics
This compound exhibits excellent bioavailability, a long half-life, and superior tissue penetration . These properties contribute to its effectiveness as an antibiotic. The pharmacokinetic properties of this compound ensure that the drug concentrations in the body are sufficient to inhibit the target enzymes effectively . The minimum inhibitory concentration (MIC) values of moxifloxacin are generally lower than the concentrations found in circulation and in pulmonary tissues after a standard dose .
Result of Action
The result of this compound’s action is the effective eradication of the bacterial infection . By inhibiting the essential enzymes for bacterial DNA synthesis, it prevents bacterial replication, leading to bacterial death . This results in the resolution of the bacterial infection.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and absorption of the drug . Additionally, the presence of other medications can lead to drug interactions, potentially affecting the action of this compound . Therefore, it’s crucial to consider these factors when administering the drug.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
ent-Moxifloxacin Hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the inhibition of DNA synthesis and bacterial cell death. The compound interacts with various biomolecules, including bacterial proteins and enzymes, through hydrogen bonds and hydrophobic interactions .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell types, which may contribute to its antibacterial efficacy .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of DNA, which is essential for DNA replication and transcription. By binding to the active sites of these enzymes, this compound stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of double-strand breaks. This ultimately results in bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown excellent stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound maintains its antibacterial activity and continues to inhibit bacterial growth effectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for maximum therapeutic benefit .
Metabolic Pathways
This compound is metabolized in the liver through phase II metabolism, primarily involving conjugation reactions. The main metabolites are N-sulphate and acylglucuronide, which are excreted via renal and biliary routes. The compound does not undergo significant phase I metabolism, and its metabolites do not exhibit antimicrobial activity. The metabolic pathways of this compound ensure its elimination from the body while maintaining its therapeutic efficacy .
Transport and Distribution
This compound is rapidly absorbed and distributed throughout the body, with high concentrations observed in tissues such as the lungs, liver, and kidneys. The compound is transported across cell membranes through passive diffusion and interacts with various transporters and binding proteins. Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects. The compound targets DNA gyrase and topoisomerase IV, which are localized in the bacterial nucleoid. In mammalian cells, this compound can localize to mitochondria and induce mitochondrial dysfunction, contributing to its cytotoxic effects .
特性
IUPAC Name |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIJJHBXUESQI-VAGBGMFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B3101417.png)
![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)
![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)
